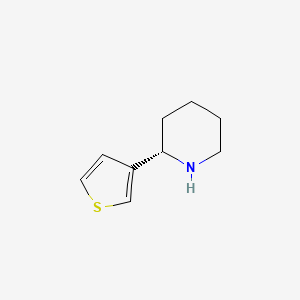
3-Chloro-4-(pentafluoroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(pentafluoroethyl)pyridine: is a chemical compound with the molecular formula C7H3ClF5N . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and pentafluoroethyl groups on the pyridine ring makes this compound unique and potentially useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(pentafluoroethyl)pyridine typically involves the chlorination of 4-(pentafluoroethyl)pyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Chloro-4-(pentafluoroethyl)pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield partially or fully reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 3-amino-4-(pentafluoroethyl)pyridine, 3-alkoxy-4-(pentafluoroethyl)pyridine, etc.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-4-(pentafluoroethyl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug design and development.
Industry: The compound is used in the production of specialty chemicals, including materials for electronics and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(pentafluoroethyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
3-Chloro-4-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
4-(Pentafluoroethyl)pyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-(pentafluoroethyl)pyridine: Similar reactivity but with a bromine atom instead of chlorine.
Uniqueness: 3-Chloro-4-(pentafluoroethyl)pyridine is unique due to the presence of both chlorine and pentafluoroethyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and makes it a versatile intermediate in various synthetic applications.
Propriétés
Numéro CAS |
1816286-90-4 |
|---|---|
Formule moléculaire |
C7H3ClF5N |
Poids moléculaire |
231.55 g/mol |
Nom IUPAC |
3-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H3ClF5N/c8-5-3-14-2-1-4(5)6(9,10)7(11,12)13/h1-3H |
Clé InChI |
RMNYIIRMELWLLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C(C(F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15200237.png)





![2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15200284.png)
![4-Butyl-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B15200291.png)
![2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15200309.png)
![Methyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B15200317.png)


![(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15200329.png)
